molecular formula C16H20N2O2S B13954499 4-(4-Aminobenzene-1-sulfonyl)-N,N-diethylaniline CAS No. 51688-32-5

4-(4-Aminobenzene-1-sulfonyl)-N,N-diethylaniline

Cat. No.: B13954499
CAS No.: 51688-32-5
M. Wt: 304.4 g/mol
InChI Key: RPJZLSHJWIFXHY-UHFFFAOYSA-N
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Description

4-(4-Aminobenzene-1-sulfonyl)-N,N-diethylaniline is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a sulfonyl group attached to an aniline ring, which is further substituted with diethylamine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminobenzene-1-sulfonyl)-N,N-diethylaniline typically involves the reaction of 4-aminobenzenesulfonyl chloride with N,N-diethylaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminobenzene-1-sulfonyl)-N,N-diethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Aminobenzene-1-sulfonyl)-N,N-diethylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects in treating bacterial infections.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 4-(4-Aminobenzene-1-sulfonyl)-N,N-diethylaniline involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamine group enhances its solubility and reactivity compared to other sulfonamides .

Properties

CAS No.

51688-32-5

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

4-[4-(diethylamino)phenyl]sulfonylaniline

InChI

InChI=1S/C16H20N2O2S/c1-3-18(4-2)14-7-11-16(12-8-14)21(19,20)15-9-5-13(17)6-10-15/h5-12H,3-4,17H2,1-2H3

InChI Key

RPJZLSHJWIFXHY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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